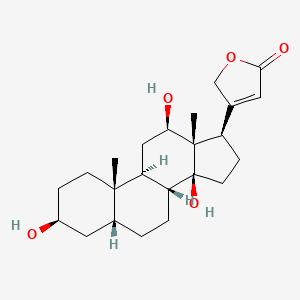

Digoxigenin

説明

特性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBSTMRCDJXLN-KCZCNTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051778 | |

| Record name | Digoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in ethanol and methanol; slightly soluble in chloroform | |

| Record name | Digoxigenin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from ethyl acetate | |

CAS No. |

1672-46-4 | |

| Record name | Digoxigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Digoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β,12β)-3,12,14-trihydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ1SX9LNAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Digoxigenin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

222 °C | |

| Record name | Digoxigenin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Digoxigenin: A Comprehensive Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant Digitalis purpurea. In the realm of molecular biology, it has become an invaluable tool for the non-radioactive labeling and detection of nucleic acids and other biomolecules. Its utility stems from its high antigenicity and the specificity of its interaction with anti-DIG antibodies, which allows for sensitive and specific detection with low background noise. This guide provides an in-depth overview of Digoxigenin, its chemical properties, and its multifaceted role in various molecular biology techniques, including in situ hybridization (ISH), enzyme-linked immunosorbent assay (ELISA), and Western blotting. Detailed experimental protocols and quantitative comparisons with other labeling methods are provided to assist researchers in effectively implementing DIG-based assays.

Introduction to Digoxigenin

Digoxigenin is a small, highly antigenic molecule, known as a hapten, that is found exclusively in the flowers and leaves of Digitalis plants.[1] Because it is not present in other organisms, anti-DIG antibodies do not cross-react with other biological molecules, ensuring high specificity in detection assays.[2][3] This property makes DIG an excellent alternative to other labeling systems like biotin, especially in tissues with high endogenous biotin levels.[4][5]

The DIG system relies on the labeling of a probe (e.g., DNA, RNA, or antibody) with Digoxigenin. This labeled probe is then used to bind to a target molecule. The detection of the probe-target complex is achieved by using an anti-DIG antibody conjugated to a reporter enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] The subsequent addition of a chromogenic or chemiluminescent substrate allows for the visualization and quantification of the target molecule.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C23H34O5 |

| Molar Mass | 390.51 g/mol |

| Origin | Digitalis purpurea, Digitalis orientalis, Digitalis lanata[1] |

| Class | Steroid, Hapten |

The Role of Digoxigenin in Molecular Biology

The primary role of Digoxigenin in molecular biology is to act as a versatile and reliable label for the detection and localization of nucleic acids and proteins. Its application has significantly advanced non-radioactive detection methods, offering a safe and stable alternative to isotopic labeling.

Key Applications

-

In Situ Hybridization (ISH): DIG-labeled probes are widely used to detect specific DNA or RNA sequences within cells and tissues, providing valuable information on gene expression and localization.[6]

-

Enzyme-Linked Immunosorbent Assay (ELISA): DIG can be used to label either antigens or antibodies for the sensitive detection and quantification of a wide range of analytes.

-

Western Blotting: DIG-labeled antibodies or probes can be employed for the detection of specific proteins on a membrane.[7]

-

Southern and Northern Blotting: DIG-labeled nucleic acid probes are used to detect specific DNA or RNA sequences, respectively, that have been separated by gel electrophoresis and transferred to a membrane.[6][8]

Quantitative Data and Comparisons

The choice of a labeling system is often dictated by factors such as sensitivity, specificity, and signal-to-noise ratio. The following tables provide a quantitative comparison of the DIG system with other common labeling methods.

Table 1: Comparison of Detection System Sensitivities

| Labeling Method | Detection Limit (Homologous DNA) | Reference |

| Digoxigenin (Chemiluminescent) | 0.03 pg | [9] |

| Radioactive (32P) | ~1 ng (for a single copy gene) | [9] |

| Biotin (Chemiluminescent) | 0.3 pg | [10] |

Table 2: Comparison of Digoxigenin and Biotin Labeling

| Feature | Digoxigenin | Biotin | Reference |

| Binding Affinity (Kd) | ~12 nM (to anti-DIG antibody) | ~0.1 pM (to streptavidin) | [11] |

| Sensitivity in ISH | Comparable to biotin, 2 to 10-fold more sensitive in some cases | High, but can have background issues | [4][12] |

| Endogenous Interference | None in animal tissues | Present in many tissues, can cause high background | [4][5] |

| Labeling Efficiency (MSR)* | 2.07 to 3.1 | 3.34 to 6.84 | [13] |

*MSR (Mole-to-Substrate Ratio) refers to the number of label molecules per antibody molecule.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing Digoxigenin.

Labeling of Nucleic Acid Probes with DIG-dUTP

This protocol describes the random-primed labeling of a DNA probe.

Materials:

-

DNA template (linearized plasmid or PCR product)

-

DIG-High Prime labeling kit (or individual components: Klenow fragment, random hexanucleotide primers, dNTP mix containing DIG-11-dUTP)

-

Nuclease-free water

Procedure:

-

Denature 10 ng to 3 µg of the DNA template by heating at 100°C for 10 minutes and then quickly chilling on ice.

-

Add 4 µl of the DIG-High Prime labeling mix to the denatured DNA.

-

Add 1 µl of Klenow enzyme, and mix gently.

-

Incubate the reaction for 1 hour at 37°C. For probes longer than 1 kb, the incubation time can be extended up to 20 hours.

-

Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

-

Precipitate the labeled probe by adding 1/10 volume of 4 M LiCl and 3 volumes of pre-chilled absolute ethanol. Mix well and incubate at -20°C for at least 30 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the labeled probe in an appropriate volume of nuclease-free water or hybridization buffer.

In Situ Hybridization (ISH) with a DIG-Labeled Probe

This is a general protocol for ISH on paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled probe

-

Anti-DIG-AP (alkaline phosphatase) conjugate

-

NBT/BCIP substrate solution

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Rehydrate through a graded ethanol series (100%, 95%, 70%) for 5 minutes each, followed by a final wash in PBS.

-

-

Permeabilization:

-

Incubate slides in Proteinase K solution (20 µg/ml in PBS) at 37°C for 10-30 minutes.

-

Wash slides twice in PBS for 5 minutes each.

-

-

Prehybridization:

-

Apply hybridization buffer to the sections and incubate in a humidified chamber at 37-42°C for 1-2 hours.

-

-

Hybridization:

-

Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place on ice.

-

Add the denatured probe to the hybridization buffer and apply to the sections.

-

Cover with a coverslip and incubate overnight in a humidified chamber at 37-42°C.

-

-

Post-Hybridization Washes:

-

Wash the slides in decreasing concentrations of SSC buffer at increasing stringency (e.g., 2x SSC, 1x SSC, 0.5x SSC) to remove unbound probe.

-

-

Immunological Detection:

-

Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with anti-DIG-AP conjugate diluted in blocking solution for 1-2 hours at room temperature.

-

Wash slides three times in PBS for 5 minutes each.

-

-

Colorimetric Detection:

-

Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.

-

Stop the reaction by washing with distilled water.

-

Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red) and mount.

-

Digoxigenin-Based ELISA

This protocol outlines a direct ELISA for the detection of an antigen.

Materials:

-

Antigen

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

DIG-labeled primary antibody

-

Anti-DIG-HRP (horseradish peroxidase) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

Procedure:

-

Coating:

-

Dilute the antigen in coating buffer and add 100 µl to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

-

Blocking:

-

Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times.

-

Add 100 µl of the DIG-labeled primary antibody diluted in blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times.

-

Add 100 µl of the anti-DIG-HRP conjugate diluted in blocking buffer to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times.

-

Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

-

Stop Reaction and Read:

-

Add 50 µl of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Digoxigenin-Based Western Blot

This protocol describes the detection of a protein using a DIG-labeled primary antibody.

Materials:

-

Protein sample separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

DIG-labeled primary antibody

-

Anti-DIG-AP conjugate

-

Chemiluminescent substrate for AP (e.g., CDP-Star)

Procedure:

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the DIG-labeled primary antibody diluted in blocking buffer overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the anti-DIG-AP conjugate diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Expose the membrane to X-ray film or an imaging system to visualize the protein bands.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for DIG-labeling of a DNA probe.

References

- 1. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.universityofgalway.ie [research.universityofgalway.ie]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Digoxigenin (D8Q9J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Southern Blotting - ActinoBase [actinobase.org]

- 9. Southern blot detection - isotope vs. DIG - Molecular Biology [protocol-online.org]

- 10. seracare.com [seracare.com]

- 11. Digoxigenin - Wikipedia [en.wikipedia.org]

- 12. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Digoxigenin structure and chemical properties for researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant, Digitalis purpurea. As the aglycone of digoxin, a well-known cardiac glycoside, digoxigenin has carved a significant niche in biomedical research, not for its therapeutic properties, but for its utility as a powerful tool in molecular biology.[1] Its small size, high antigenicity, and the availability of high-affinity anti-digoxigenin antibodies make it an ideal label for the non-radioactive detection of nucleic acids and proteins. This guide provides an in-depth overview of the structure, chemical properties, and common applications of digoxigenin, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Structure and Chemical Properties

Digoxigenin is a C23 steroid characterized by a unique lactone ring at the C17 position and hydroxyl groups at the C3, C12, and C14 positions.[2] This structure confers specific chemical and physical properties that are crucial for its function as a labeling molecule.

Chemical Structure

The systematic IUPAC name for digoxigenin is 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.

Physicochemical Properties

A summary of the key physicochemical properties of digoxigenin is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₃H₃₄O₅ | [2] |

| Molecular Weight | 390.51 g/mol | [1] |

| Melting Point | 222 °C | [2] |

| Solubility | Soluble in DMSO and methanol. Very soluble in ethanol. Slightly soluble in chloroform. Almost insoluble in water. | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.575 | [1] |

| Appearance | White to off-white solid |

Spectral Data

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The infrared spectrum of digoxin, which shares the same steroidal core as digoxigenin, shows characteristic absorption bands. These include a broad band around 3400 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups, C-H stretching vibrations between 2900 and 3000 cm⁻¹, a sharp peak around 1750 cm⁻¹ for the C=O stretch of the lactone ring, and C=C stretching around 1400 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum of digoxigenin can be found under the MassBank accession number MSBNK-Washington_State_Univ-BML81097.[4] Product ion mass spectra of related compounds like digoxin show characteristic fragmentation patterns, often involving the sequential loss of sugar units and hydroxyl groups from the aglycone.[5][6]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Predicted 13C NMR spectral data for digitoxigenin, a closely related cardenolide, is available and can provide insights into the carbon skeleton of digoxigenin.[7] STDD NMR spectra have been used to study the interaction of digoxigenin with proteins like P-glycoprotein.[8]

Mechanism of Action: Inhibition of Na+/K+-ATPase

As a cardiac glycoside, the primary mechanism of action of digoxigenin's parent compound, digoxin, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[9][10]

Signaling Pathway

Digoxigenin binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its phosphorylated E2-P conformation, preventing the binding of potassium ions and inhibiting the pump's activity. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient leads to a decrease in calcium efflux and an increase in intracellular calcium concentration. In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction.

Experimental Protocols

Digoxigenin's primary utility in research lies in its use as a hapten for labeling biomolecules. The following sections provide detailed protocols for common applications.

Synthesis of Digoxigenin-Labeled RNA Probes

This protocol describes the synthesis of a DIG-labeled antisense RNA probe for use in in situ hybridization.

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 or SP6 promoter

-

DIG RNA Labeling Kit (containing DIG-11-UTP)

-

RNase-free water, tubes, and pipette tips

-

Transcription buffer (10x)

-

RNA polymerase (T7 or SP6)

-

RNase inhibitor

-

DNase I (RNase-free)

-

0.5 M EDTA (pH 8.0)

-

Lithium chloride (LiCl) solution

-

Ethanol (70% and 100%)

Procedure:

-

Transcription Reaction Setup: In an RNase-free microfuge tube, combine the following reagents on ice in the order listed:

-

Linearized template DNA (1 µg)

-

10x Transcription buffer (2 µl)

-

DIG RNA Labeling Mix (2 µl)

-

RNase inhibitor (1 µl)

-

RNase-free water (to a final volume of 18 µl)

-

RNA Polymerase (T7 or SP6) (2 µl)

-

-

Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

-

DNase Treatment: Add 2 µl of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes to remove the DNA template.

-

Stopping the Reaction: Add 2 µl of 0.5 M EDTA (pH 8.0) to stop the reaction.

-

Probe Precipitation:

-

Add 2.5 µl of 4 M LiCl and 75 µl of pre-chilled 100% ethanol.

-

Mix well and incubate at -20°C for at least 30 minutes.

-

-

Pelleting and Washing:

-

Centrifuge at maximum speed for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µl of 70% ethanol.

-

Centrifuge for 5 minutes at 4°C.

-

Remove the supernatant and air-dry the pellet for 5-10 minutes.

-

-

Resuspension: Resuspend the DIG-labeled RNA probe in an appropriate volume of RNase-free water or hybridization buffer. Store at -20°C or -80°C.

In Situ Hybridization (ISH) with DIG-Labeled Probes

This protocol provides a general workflow for detecting mRNA in paraffin-embedded tissue sections using a DIG-labeled RNA probe.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%, 50%)

-

DEPC-treated water

-

Proteinase K

-

4% Paraformaldehyde (PFA) in PBS

-

Hybridization buffer

-

DIG-labeled RNA probe

-

Stringency wash buffers (e.g., SSC buffers)

-

Blocking solution (e.g., 10% heat-inactivated sheep serum in PBT)

-

Anti-digoxigenin antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 3 minutes each.

-

Rinse with DEPC-treated water.

-

-

Permeabilization:

-

Treat with Proteinase K (10 µg/ml in PBS) for 10-20 minutes at 37°C.

-

Wash with PBS.

-

-

Post-fixation: Fix with 4% PFA in PBS for 20 minutes at room temperature.

-

Prehybridization:

-

Wash with PBT (PBS + 0.1% Tween-20).

-

Incubate in hybridization buffer for 2-4 hours at the hybridization temperature (typically 65-70°C).

-

-

Hybridization:

-

Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place on ice.

-

Add the probe to fresh hybridization buffer and apply to the tissue section.

-

Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.

-

-

Post-hybridization Washes:

-

Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound probe.

-

-

Immunodetection:

-

Wash with PBT.

-

Block with blocking solution for 1-2 hours at room temperature.

-

Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

-

-

Washing: Wash extensively with PBT.

-

Color Development:

-

Equilibrate in alkaline phosphatase buffer.

-

Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.

-

-

Stopping the Reaction and Mounting:

-

Stop the reaction by washing with PBT.

-

Counterstain if desired.

-

Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a general procedure for a competitive ELISA to detect an antigen using a DIG-labeled antibody.

Materials:

-

Microtiter plate

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Antigen standard and sample

-

Blocking buffer (e.g., 1% BSA in PBS)

-

DIG-labeled detection antibody

-

Anti-digoxigenin antibody conjugated to HRP

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the antigen by incubating overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Competition:

-

Add a mixture of the sample (or standard) and a fixed concentration of DIG-labeled detection antibody to the wells.

-

Incubate for 1-2 hours at room temperature. During this incubation, the free antigen in the sample competes with the coated antigen for binding to the DIG-labeled antibody.

-

-

Washing: Wash the plate three times with wash buffer.

-

Detection:

-

Add the anti-digoxigenin-HRP conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add the TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of antigen in the sample.

Troubleshooting

Common issues in experiments involving digoxigenin often relate to the labeling efficiency, hybridization conditions, or antibody detection steps. A troubleshooting guide for common problems in in situ hybridization is provided below.

| Problem | Possible Cause | Suggested Solution |

| No or weak signal | - Inefficient probe labeling- RNA degradation in tissue- Insufficient probe concentration- Over-fixation of tissue- Inactive antibody-conjugate | - Check probe labeling efficiency by dot blot.- Use fresh, high-quality tissue and RNase-free techniques.- Increase probe concentration or hybridization time.- Optimize proteinase K digestion time and concentration.- Test the activity of the anti-DIG antibody and enzyme conjugate. |

| High background | - Probe concentration too high- Inadequate blocking- Insufficient stringency of washes- Non-specific antibody binding | - Reduce probe concentration.- Increase blocking time or try a different blocking reagent.- Increase the temperature or decrease the salt concentration of the wash buffers.- Include a pre-adsorption step for the antibody. |

| Spotty or uneven signal | - Air bubbles trapped under coverslip- Uneven tissue sectioning or adherence- Precipitated probe or antibody | - Be careful when applying coverslips.- Ensure proper slide preparation and tissue processing.- Centrifuge probe and antibody solutions before use. |

Conclusion

Digoxigenin remains an indispensable tool in the molecular biologist's toolkit. Its versatility as a hapten for labeling nucleic acids and proteins, combined with the high specificity and sensitivity of its detection system, ensures its continued and widespread use in a variety of research applications. By understanding its chemical properties and mastering the associated experimental protocols, researchers can effectively leverage the power of the digoxigenin system to visualize and quantify biomolecules with high precision.

References

- 1. Digoxigenin - Wikipedia [en.wikipedia.org]

- 2. Digoxigenin | C23H34O5 | CID 15478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Digoxigenin; LC-APCI-QTOF; MS; POSITIVE - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

Digoxigenin: A Comprehensive Technical Guide to a Versatile Hapten and its Antigenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digoxigenin (DIG), a steroid hapten derived exclusively from Digitalis plants, has become an indispensable tool in molecular biology and immunology. Its small size and, crucially, its absence in animal tissues make it an ideal, highly specific tag for a multitude of detection applications. When conjugated to a larger carrier molecule, digoxigenin exhibits potent antigenicity, eliciting a robust and specific antibody response. This guide provides an in-depth exploration of the digoxigenin hapten, its immunogenic properties, and its application in various experimental contexts. Detailed methodologies for key experimental protocols are provided, alongside quantitative data and visual representations of underlying mechanisms and workflows.

The Digoxigenin Hapten: Core Concepts

Digoxigenin is a small molecule that, on its own, is not immunogenic.[1][2] However, when covalently coupled to a larger carrier molecule, typically a protein such as Keyhole Limpet Hemocyanin (KLH) or bovine serum albumin (BSA), it becomes a potent immunogen, capable of inducing a strong and specific antibody response.[1][2][3][4] This principle, known as the hapten-carrier effect, is fundamental to its utility.[3][4]

The DIG system offers a safe and effective alternative to radioactive labeling for nucleic acids and other biomolecules.[5] Its high specificity, stemming from the fact that digoxigenin is not naturally present in animal tissues, results in very low background signals in immunoassays.[6]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C23H34O5 | |

| Molar Mass | 390.51 g/mol | |

| Structure | Steroid | |

| Source | Digitalis purpurea, Digitalis lanata |

Antigenicity and the Immune Response to Digoxigenin

The immunogenicity of digoxigenin is entirely dependent on its conjugation to a carrier molecule. The hapten-carrier conjugate is processed by antigen-presenting cells (APCs), leading to the activation of a T-cell dependent B-cell response and the production of high-affinity anti-digoxigenin antibodies.[2][7]

Signaling Pathway of Hapten-Carrier Induced Immunity

The immune response to a digoxigenin-carrier conjugate follows a well-established pathway for T-cell dependent antigens.

Quantitative Aspects of Antigenicity

The efficiency of the immune response and the affinity of the resulting antibodies are influenced by several factors, including the choice of carrier protein and the density of hapten conjugation.

| Parameter | Description | Typical Values | Reference |

| Molar Substitution Ratio (MSR) | Moles of DIG per mole of antibody/protein. | 2-8 for antibodies | [8] |

| Digoxigenin to KLH Ratio | Moles of DIG per mole of KLH for immunization. | 30-40 | [9] |

| Antibody Affinity (Kd) | Dissociation constant for anti-DIG antibody binding to DIG. | Low nM range | [10] |

Experimental Protocols

Detailed methodologies for the use of digoxigenin in common laboratory applications are outlined below.

Digoxigenin Labeling of DNA Probes by PCR

This method incorporates DIG-11-dUTP into a DNA probe during a polymerase chain reaction.

Materials:

-

DNA template

-

Specific forward and reverse primers

-

PCR DIG Probe Synthesis Mix (containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP)

-

Taq DNA polymerase

-

Thermocycler

Protocol:

-

Reaction Setup: On ice, combine the following in a PCR tube:

-

10x PCR buffer

-

PCR DIG Probe Synthesis Mix

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

DNA Template (10 ng - 1 µg)

-

Taq DNA Polymerase

-

PCR-grade water to final volume

-

-

Thermocycling:

-

Initial Denaturation: 94°C for 2 minutes

-

30-35 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 50-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1-2 minutes (depending on amplicon length)

-

-

Final Extension: 72°C for 7 minutes

-

-

Verification: Run a small aliquot of the PCR product on an agarose gel to confirm the size and yield of the DIG-labeled probe.

Production of Monoclonal Anti-Digoxigenin Antibodies

This protocol outlines the generation of hybridomas secreting monoclonal antibodies against digoxigenin.

Materials:

-

Digoxigenin-KLH conjugate

-

Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

-

BALB/c mice

-

Myeloma cell line (e.g., P3X63Ag8.653)

-

Polyethylene glycol (PEG)

-

HAT (hypoxanthine-aminopterin-thymidine) medium

-

HT (hypoxanthine-thymidine) medium

-

ELISA reagents for screening

Protocol:

-

Immunization:

-

Emulsify the DIG-KLH conjugate with an equal volume of Freund's Complete Adjuvant.

-

Inject BALB/c mice intraperitoneally with the emulsion.

-

Boost the mice with DIG-KLH in Freund's Incomplete Adjuvant at 2-3 week intervals.

-

Monitor the antibody titer by test bleeds and ELISA.

-

-

Cell Fusion:

-

Three days after the final boost, sacrifice the mouse and aseptically remove the spleen.

-

Prepare a single-cell suspension of splenocytes.

-

Fuse the splenocytes with myeloma cells using PEG.

-

-

Hybridoma Selection and Cloning:

-

Plate the fused cells in 96-well plates with HAT medium. Unfused myeloma cells will not survive in this medium.

-

After 10-14 days, screen the supernatants from wells with growing hybridomas for anti-DIG antibody production using ELISA.

-

Expand positive clones and subclone by limiting dilution to ensure monoclonality.

-

-

Antibody Production and Purification:

-

Grow up large-scale cultures of the desired hybridoma clones.

-

Purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.

-

Digoxigenin-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the detection of free digoxigenin or a direct ELISA for the detection of a DIG-labeled analyte. Here, a direct detection ELISA for a DIG-labeled probe is detailed.

Materials:

-

Microtiter plate

-

Capture antibody (if detecting a DIG-labeled target that is not directly coated)

-

DIG-labeled analyte

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP or AP)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Enzyme substrate (e.g., TMB for HRP, pNPP for AP)

-

Stop solution (e.g., 2M H2SO4 for HRP)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a microtiter plate with the capture antibody or the DIG-labeled analyte diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation (if using a capture antibody): Add the DIG-labeled analyte to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add the enzyme-conjugated anti-digoxigenin antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.

-

Stopping and Reading: Add the stop solution to each well and read the absorbance at the appropriate wavelength using a plate reader.

References

- 1. Hapten - Wikipedia [en.wikipedia.org]

- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. interchim.fr [interchim.fr]

- 7. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. cellmosaic.com [cellmosaic.com]

- 10. Bispecific digoxigenin-binding antibodies for targeted payload delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Digoxigenin: A Technical Guide to its History, Discovery, and Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG), a steroid hapten derived exclusively from the flowers and leaves of Digitalis purpurea and Digitalis lanata (foxglove plants), has carved a pivotal niche in the landscape of molecular biology. Initially identified as the aglycone of the cardiac glycoside digoxin, its unique properties have been harnessed to develop highly sensitive and specific non-radioactive labeling and detection systems. This technical guide provides an in-depth exploration of the history, discovery, and core applications of digoxigenin in scientific research, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

From Cardiac Therapy to a Molecular Biology Mainstay: A Historical Perspective

The journey of digoxigenin is intrinsically linked to the medicinal use of the Digitalis plant, which dates back centuries. In the late 18th century, William Withering first systematically investigated the therapeutic properties of foxglove in treating dropsy (edema).[1][2] The active compounds were later identified as cardiac glycosides, with digoxin being a prominent example, which functions by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[2]

The transition of a component of a cardiac drug into a cornerstone of molecular biology began with the quest for safer and more stable alternatives to radioactive isotopes for labeling nucleic acids. The development of the digoxigenin-based non-radioactive labeling and detection system in the late 1980s and early 1990s, pioneered by Kessler and colleagues, marked a significant breakthrough.[3][4] This system leverages the high specificity and affinity of anti-digoxigenin antibodies to detect DIG-labeled molecules, offering a robust and versatile tool for a wide array of applications.[5]

The Digoxigenin System: Principle of Labeling and Detection

The core of the DIG system lies in the enzymatic incorporation of digoxigenin-11-dUTP (a modified deoxyuridine triphosphate) into nucleic acid probes.[3][6] This can be achieved through various methods, including random priming, PCR, and in vitro transcription. Once the DIG-labeled probe is hybridized to its target sequence (e.g., in Southern or Northern blots, or in situ), it is detected using an anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP).[3][7] The enzyme then catalyzes a reaction with a chromogenic or chemiluminescent substrate, producing a localized signal that can be visualized and quantified.[3][8]

The high specificity of the anti-DIG antibody for the digoxigenin hapten, which is absent in most biological systems, results in very low background signals and high sensitivity.

Quantitative Data Summary

The sensitivity of the DIG system is a key advantage over other non-radioactive methods and is comparable to, and in some cases surpasses, that of radioactive methods.

| Parameter | Value | Reference |

| Detection Limit (Southern Blot) | 0.1 pg of homologous DNA | [3] |

| Detection Limit (Chemiluminescence) | 0.03 pg of homologous DNA | [9] |

| Anti-DIG Antibody Dilution (In Situ Hybridization) | 1:50 to 1:500 (for low to high abundance genes) | [10] |

| Probe Concentration (In Situ Hybridization) | 1 µg/mL of hybridization solution | [10] |

| Antibody Incubation Time (Immunohistochemistry) | 15 minutes (secondary anti-digoxigenin antibody) | [11] |

Key Experimental Protocols

Digoxigenin Labeling of DNA by Random Priming

This method is widely used for generating DIG-labeled DNA probes for various hybridization techniques.

Materials:

-

Linearized template DNA (10 ng to 3 µg)

-

DIG-High Prime DNA Labeling and Detection Starter Kit (or individual components: Klenow enzyme, random hexamers, dNTP mix with DIG-11-dUTP)

-

0.2 M EDTA (pH 8.0)

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube, add 10 ng to 3 µg of template DNA and bring the final volume to 16 µL with nuclease-free water.[12]

-

Denature the DNA by heating at 95-100°C for 10 minutes, then immediately chill on ice.

-

Add 4 µL of 5x DIG-High Prime labeling mix to the denatured DNA.[12]

-

Mix gently and centrifuge briefly.

-

Incubate the reaction at 37°C for 1 to 20 hours. Longer incubation times increase the yield of labeled DNA.

-

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.[12]

-

The labeled probe is now ready for use in hybridization.

In Situ Hybridization (ISH) with DIG-Labeled RNA Probes

This protocol outlines the detection of mRNA in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene, Ethanol series (100%, 95%, 70%, 50%)

-

Proteinase K (10 µg/mL in PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hybridization solution (e.g., 50% formamide, 5x SSC)

-

DIG-labeled RNA probe

-

Anti-digoxigenin-AP conjugate

-

NBT/BCIP substrate solution

Procedure:

-

Deparaffinization and Rehydration:

-

Permeabilization:

-

Post-fixation:

-

Prehybridization:

-

Add 80 µL of pre-warmed (70°C) hybridization solution to each slide and incubate for at least 1 hour at 70°C in a humidified chamber.[13]

-

-

Hybridization:

-

Post-Hybridization Washes:

-

Remove coverslips and wash slides in pre-warmed 5x SSC at 65°C.

-

Perform high-stringency washes in 0.2x SSC at 65°C (3 x 20 minutes).

-

-

Immunological Detection:

-

Block slides with a suitable blocking reagent for 30 minutes.

-

Incubate with anti-digoxigenin-AP conjugate (e.g., 1:500 dilution) for 30 minutes at room temperature.

-

Wash slides with an appropriate buffer (e.g., TNT buffer) (3 x 5 minutes).

-

-

Signal Development:

-

Incubate slides in NBT/BCIP solution in the dark until the desired signal intensity is reached (can range from hours to days).[13]

-

Stop the reaction by rinsing with water.

-

Counterstain and mount as required.

-

Immunohistochemistry (IHC) with DIG-Labeled Antibodies

This protocol describes a method for using a DIG-labeled primary antibody on mouse tissue, which helps to reduce background staining.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections

-

Citrate-based buffer for heat-induced epitope retrieval (HIER)

-

Mouse primary antibody

-

Digoxigenin Anti-Mouse Linker

-

Absorption Reagent

-

Rabbit anti-digoxigenin antibody

-

Goat anti-rabbit HRP or AP Polymer

-

DAB or Fast Red chromogen

Procedure:

-

Deparaffinization and Rehydration: As described in the ISH protocol.

-

Antigen Retrieval: Perform HIER in a citrate-based buffer.[11]

-

Primary Antibody-Linker Incubation:

-

Primary Antibody Application:

-

Dilute the antibody-linker mixture to the desired concentration and apply to the tissue for 60 minutes at room temperature.[11]

-

-

Secondary Antibody Application:

-

Apply the rabbit anti-digoxigenin antibody for 15 minutes.[11]

-

-

Detection:

-

Incubate with a goat anti-rabbit HRP or AP Polymer for 30 minutes.[11]

-

-

Visualization:

-

Develop the signal using a DAB or Fast Red chromogen.[11]

-

Counterstain, dehydrate, and mount.

-

Signaling Pathways and Experimental Workflows

Digoxin and other cardiac glycosides are known to modulate several key signaling pathways, primarily through their interaction with the Na+/K+-ATPase. While digoxigenin itself is the hapten used for labeling, its structural similarity to these active compounds provides a relevant context for drug development professionals.

Caption: Inhibition of Na+/K+-ATPase by digoxin leads to increased intracellular calcium and enhanced myocardial contraction.

Caption: General workflow for experiments using digoxigenin-labeled probes.

Conclusion

From its origins in traditional medicine to its indispensable role in modern molecular biology, digoxigenin has proven to be a remarkably versatile molecule. The development of the DIG system has provided researchers with a safe, sensitive, and reliable alternative to radioactive methods for the detection of nucleic acids and other biomolecules. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the power of digoxigenin in their scientific endeavors, from fundamental research to the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. Non-radioactive labeling and detection of nucleic acids. I. A novel DNA labeling and detection system based on digoxigenin: anti-digoxigenin ELISA principle (digoxigenin system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-radioactive labeling and detection of nucleic acids. II. Optimization of the digoxigenin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biochemia-medica.com [biochemia-medica.com]

- 6. Nonradioactive in situ hybridization with digoxigenin labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Southern blot detection - isotope vs. DIG - Molecular Biology [protocol-online.org]

- 10. biochemia-medica.com [biochemia-medica.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. download.echinobase.org [download.echinobase.org]

- 13. urmc.rochester.edu [urmc.rochester.edu]

- 14. In situ hybridization (ISH) protocol | Abcam [abcam.com]

- 15. case.edu [case.edu]

The Cornerstone of Non-Radioactive Nucleic Acid Analysis: A Technical Guide to Digoxigenin (DIG) Labeling and Detection Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies underlying digoxigenin (DIG) labeling and detection systems. A robust and versatile alternative to radioactive methods, the DIG system offers high sensitivity and specificity for the analysis of nucleic acids in a variety of applications, including in situ hybridization, northern and southern blotting, and enzyme-linked immunosorbent assays (ELISA).

The Core Principle: A Highly Specific Hapten-Antibody Interaction

The DIG system is predicated on the specific recognition of the hapten digoxigenin by a high-affinity anti-digoxigenin antibody.[1] Digoxigenin is a steroid isolated exclusively from Digitalis plants, ensuring that anti-DIG antibodies do not cross-react with other biological molecules in most experimental systems.[2] This inherent specificity minimizes background signals and enhances the signal-to-noise ratio, making it an ideal system for sensitive nucleic acid detection.[1][3]

The workflow of the DIG system involves three key stages:

-

Labeling: Incorporation of DIG into a nucleic acid probe (DNA, RNA, or oligonucleotide).

-

Hybridization: The DIG-labeled probe binds to its complementary target sequence in the sample.

-

Detection: An anti-DIG antibody, conjugated to an enzyme or a fluorescent dye, binds to the DIG moiety on the probe. The subsequent addition of a substrate results in a detectable signal.[4]

Nucleic Acid Labeling with Digoxigenin

A variety of enzymatic methods are available for labeling nucleic acids with digoxigenin, each suited to different starting materials and experimental requirements. The most common methods involve the incorporation of DIG-labeled nucleotides, such as DIG-11-dUTP or DIG-11-UTP.[1]

PCR Labeling

The polymerase chain reaction (PCR) is a highly efficient method for generating DIG-labeled DNA probes from small amounts of template DNA.[2] During amplification, a thermostable DNA polymerase incorporates DIG-11-dUTP into the newly synthesized DNA strands.[1] This method is particularly advantageous when the starting material is limited or when a specific DNA fragment is to be amplified and labeled simultaneously.[5]

Random-Primed Labeling

Random-primed labeling is a versatile method for labeling DNA fragments of at least 100 bp. The process begins with the denaturation of the DNA template, followed by the annealing of random hexanucleotide primers. The Klenow fragment of DNA polymerase I then synthesizes a new DNA strand, incorporating DIG-11-dUTP in the process.[6] This method ensures a uniform distribution of the DIG label along the entire length of the probe.[6]

In Vitro Transcription

For applications requiring RNA probes, such as in situ hybridization, in vitro transcription is the method of choice.[7] A linearized DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3) is transcribed in the presence of a DIG-labeled ribonucleotide, typically DIG-11-UTP.[1][7] This method produces highly sensitive and specific single-stranded RNA probes.

Oligonucleotide Labeling

Oligonucleotides can be labeled with DIG at either the 3' or 5' end. 3'-end labeling can be achieved using terminal transferase to add a tail of DIG-11-dUTP and dATP.[2]

Detection of DIG-Labeled Probes

The detection of hybridized DIG-labeled probes is a multi-step process that relies on the high-affinity binding of an anti-DIG antibody. The antibody is typically conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorescent dye.[1][4]

Chemiluminescent Detection

Chemiluminescent detection offers high sensitivity and is suitable for applications requiring the detection of low-abundance targets.[8] After the anti-DIG-AP conjugate binds to the DIG-labeled probe, a chemiluminescent substrate, such as CSPD® or CDP-Star®, is added.[9][10] The enzymatic dephosphorylation of the substrate by alkaline phosphatase produces a light-emitting product that can be captured on X-ray film or with an imaging system.[4]

Colorimetric Detection

Colorimetric detection is a simpler and more cost-effective method that is well-suited for applications where high sensitivity is not the primary concern. The most common colorimetric detection system utilizes the substrates NBT (nitro-blue tetrazolium salt) and BCIP (5-bromo-4-chloro-3'-indolylphosphate).[11][12] In the presence of alkaline phosphatase, BCIP is dephosphorylated, and the resulting product reduces NBT to an insoluble blue-purple precipitate at the site of the hybridized probe.[11][12]

Fluorescent Detection

For applications requiring multiplexing or high-resolution imaging, fluorescent detection is the preferred method. Anti-DIG antibodies conjugated to various fluorophores, such as fluorescein or rhodamine, are available.[1] The fluorescent signal can be visualized using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and application of DIG labeling and detection systems.

| Parameter | Value | Reference(s) |

| Sensitivity of Detection | ||

| Random-Primed Labeled DNA Probes | As little as 0.10–0.03 pg of target DNA | |

| Chemiluminescent Detection | 50-10 fg of homologous target DNA | [8] |

| Comparison with Biotin | ||

| Sensitivity in Dot Blotting | 2- to 10-fold more sensitive than biotin | [13][14][15] |

| Sensitivity in in situ Hybridization | 4-fold more sensitive than biotin for detecting HPV 16 DNA | [13][14][15] |

| Antibody Working Concentrations | ||

| in situ Hybridization (Anti-DIG-AP) | 1:500 - 1:1500 | [16] |

| Western Blot (Anti-DIG Monoclonal) | 0.1 µg/mL | |

| ELISA (Anti-DIG-POD) | 1:100 dilution of reconstituted conjugate | [17] |

Table 1: Performance and Application Data for DIG Systems

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the DIG system.

Protocol for DIG DNA Labeling by PCR

-

Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents:

-

Template DNA (10 pg to 100 ng)

-

Forward Primer (0.1-0.5 µM)

-

Reverse Primer (0.1-0.5 µM)

-

10x PCR Buffer with MgCl₂

-

PCR DIG Labeling Mix (10x concentration, containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP)

-

Taq DNA Polymerase (or other thermostable polymerase)

-

PCR-grade water to the final volume.

-

-

PCR Amplification: Perform PCR using an optimized cycling protocol for your specific template and primers. A typical protocol includes an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Verification of Labeled Probe: Analyze a small aliquot of the PCR product on an agarose gel to confirm the size and yield of the DIG-labeled probe. The DIG-labeled product will migrate slightly slower than the unlabeled equivalent.

Protocol for Random-Primed DNA Labeling

-

Template Denaturation: Combine 10 ng to 3 µg of linear DNA with sterile, double-distilled water to a final volume of 15 µl. Denature the DNA by heating in a boiling water bath for 10 minutes, followed by rapid chilling on ice.[18]

-

Labeling Reaction: To the denatured DNA, add the following reagents:

-

Incubation: Mix the components gently and incubate at 37°C for at least 1 hour.[18] For higher yields, the incubation can be extended overnight.

-

Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.

Protocol for In Vitro Transcription of DIG-Labeled RNA Probes

-

Template Linearization: Linearize 1 µg of plasmid DNA containing the insert of interest with a suitable restriction enzyme to ensure a defined transcript length. Purify the linearized template.

-

Transcription Reaction: In a sterile, RNase-free tube, combine the following reagents at room temperature in the specified order:

-

Incubation: Incubate the reaction at 37°C for 2 hours.[21]

-

DNase Treatment: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.[20][21]

-

Probe Purification: Purify the DIG-labeled RNA probe using lithium chloride precipitation or spin column chromatography.

Protocol for Chemiluminescent Detection

-

Post-Hybridization Washes: Following hybridization of the DIG-labeled probe to the target on a membrane, perform stringent washes to remove unbound probe.

-

Blocking: Incubate the membrane in a blocking solution for at least 30 minutes at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane in a solution containing the anti-digoxigenin-AP conjugate (typically diluted 1:5,000 to 1:20,000 in blocking solution) for 30 minutes at room temperature.[10][20]

-

Washing: Wash the membrane twice for 15 minutes each in a washing buffer to remove unbound antibody.[10]

-

Equilibration: Equilibrate the membrane in a detection buffer for 2-5 minutes.[10]

-

Signal Generation: Apply the chemiluminescent substrate (e.g., CSPD® or CDP-Star®) to the membrane and incubate for 5 minutes at room temperature.[10]

-

Detection: Expose the membrane to X-ray film or an imaging system to capture the chemiluminescent signal.

Protocol for Colorimetric Detection with NBT/BCIP

-

Blocking and Antibody Incubation: Follow steps 1-4 of the chemiluminescent detection protocol.

-

Equilibration: Equilibrate the membrane in a detection buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 9.5).

-

Color Development: Prepare the color substrate solution by adding NBT and BCIP to the detection buffer.[11][12] Incubate the membrane in this solution in the dark, protecting it from light.[22] The color reaction typically develops within a few minutes to several hours.[11]

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane with TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or distilled water.[11]

Visualizing the DIG System: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows of the DIG labeling and detection system.

Caption: Workflow of the Digoxigenin (DIG) Labeling and Detection System.

Caption: Signaling Pathway of DIG Detection with an Alkaline Phosphatase Conjugate.

Caption: Comparison of DIG System and Radioactive Methods for Nucleic Acid Detection.

References

- 1. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]

- 2. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. HighFidelity Digoxigenin PCR Labeling Kit, (Desthio)Biotin & Digoxigenin PCR Labeling Kits - Jena Bioscience [jenabioscience.com]

- 6. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]

- 7. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemiluminescent assay for the detection of viral and plasmid DNA using digoxigenin-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. anatomy.med.gunma-u.ac.jp [anatomy.med.gunma-u.ac.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. kementec.com [kementec.com]

- 12. BCIP/NBT Color Development Substrate (5-bromo-4-chloro-3-indolyl-phosphate/nitro blue tetrazolium) [promega.com]

- 13. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Southern Blotting - ActinoBase [actinobase.org]

- 19. In vitro transcription of DIG-labelled RNA probe [protocols.io]

- 20. DIG Labeled RNA Probe Protocol [chlamycollection.org]

- 21. In vitro Transcription for RNA in situ Probes [kingsley.stanford.edu]

- 22. Helobdella Protocols - NBT/BCIP [sites.google.com]

The Decisive Edge: A Technical Guide to Digoxigenin in Hybridization Assays

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, the sensitive and specific detection of nucleic acids is paramount. While various labeling and detection systems have been developed, the Digoxigenin (DIG) system has emerged as a robust and versatile tool for hybridization assays. This guide provides an in-depth exploration of the core advantages of utilizing DIG, complete with quantitative comparisons, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Advantages of the Digoxigenin System

The Digoxigenin system offers a compelling alternative to traditional radioactive and other non-radioactive labeling methods, such as biotin. Its key advantages are rooted in its unique chemical properties and the highly specific antibody-based detection method.

-

High Specificity and Low Background: Digoxigenin is a steroid hapten found exclusively in the digitalis plant.[1] This unique origin means that anti-DIG antibodies do not cross-react with other biological molecules, ensuring a high degree of specificity in detection. This minimizes non-specific background signals, a common issue in hybridization assays, particularly in tissues with endogenous biotin.[2][3]

-

Enhanced Sensitivity: The DIG system demonstrates exceptional sensitivity, capable of detecting minute amounts of target nucleic acids. With chemiluminescent substrates, it is possible to detect as little as 0.03 to 0.10 picograms (pg) of target DNA.[1] Some studies have reported consistent detection of 23 femtograms (fg) of target DNA.[4] Comparative studies have shown that DIG-labeled probes can be two to ten times more sensitive than biotinylated probes in dot blot assays and four times more sensitive in in situ hybridization (ISH).[2][5]

-

Versatility in Detection: The DIG system offers flexibility in the final detection step, which can be either colorimetric or chemiluminescent.

-

Colorimetric detection , often employing NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolylphosphate), produces a stable, colored precipitate at the site of hybridization. This method is ideal for applications like in situ hybridization where spatial resolution is critical.

-

Chemiluminescent detection , typically using substrates like CSPD® or CDP-Star®, provides a highly sensitive signal that can be captured on X-ray film or with a digital imager. The signal from these substrates can persist for days, allowing for multiple exposures to achieve the desired signal strength.[6]

-

-

Probe Stability and Safety: DIG-labeled probes are stable for at least a year when stored correctly, offering a significant advantage over radioactive probes with their short half-lives.[7] The non-radioactive nature of the DIG system also eliminates the health hazards and regulatory burdens associated with handling and disposal of radioactive materials.

Quantitative Comparison of Labeling Methods

The following table summarizes the detection sensitivity of Digoxigenin compared to other common labeling methods.

| Feature | Digoxigenin (DIG) | Biotin | Radioactivity (³²P) |

| Detection Limit | 0.03 - 0.10 pg (chemiluminescence)[1] | Generally less sensitive than DIG in single-step protocols[3] | ~16 pg (4-day exposure)[7] |

| Sensitivity Comparison | 2-10 fold more sensitive than biotin in dot blots[2][5] | Lower sensitivity in tissues with endogenous biotin | High sensitivity but with handling risks |

| Background | Low, due to high antibody specificity[2] | Potential for high background from endogenous biotin[3] | Can have high background from non-specific probe binding |

| Probe Stability | > 1 year[7] | Stable | Short half-life (e.g., ~14 days for ³²P) |

| Safety | Non-radioactive, low hazard | Non-radioactive, low hazard | Radioactive, significant health and safety protocols required |

Experimental Protocols

I. DIG-Labeling of DNA Probes by Random Priming

This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes a new complementary strand, incorporating DIG-11-dUTP.

Materials:

-

DNA template (10 ng - 3 µg)

-

Hexanucleotide Mix, 10x concentrated

-

DIG DNA Labeling Mix, 10x concentrated (containing DIG-11-dUTP)

-

Klenow Enzyme, labeling grade

-

Nuclease-free water

-

0.2 M EDTA, pH 8.0

Procedure:

-

In a microcentrifuge tube, combine the DNA template with nuclease-free water to a final volume of 15 µL.[8]

-

Denature the DNA by heating it in a boiling water bath for 10 minutes, then immediately cool it in an ice-water bath.[8]

-

To the denatured DNA, add 2 µL of 10x Hexanucleotide Mix and 2 µL of 10x DIG DNA Labeling Mix.[8]

-

Add 1 µL of Klenow enzyme and mix gently.[8]

-

Incubate the reaction for at least 1 hour at 37°C. For higher yields, the incubation can be extended up to 20 hours.[8]

-

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.[8]

-

The DIG-labeled probe is now ready for use in hybridization.

II. In Situ Hybridization (ISH) with DIG-Labeled Probes

This protocol provides a general workflow for detecting target nucleic acids within tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Phosphate-buffered saline (PBS)

-

Proteinase K solution

-

4% Paraformaldehyde (PFA) in PBS

-

Acetylation solution (Triethanolamine and acetic anhydride)

-

Hybridization solution (with formamide)

-

DIG-labeled probe

-

Stringency wash buffers (e.g., SSC with formamide)

-

Blocking solution

-

Anti-Digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP)

-

NBT/BCIP substrate solution

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by PBS.[9]

-

-

Permeabilization:

-

Treat sections with Proteinase K to increase probe accessibility. The concentration and incubation time need to be optimized for the specific tissue type.[9]

-

-

Post-fixation:

-

Fix the sections in 4% PFA/PBS to preserve morphology.[9]

-

-

Acetylation:

-

Incubate slides in acetylation solution to reduce non-specific probe binding.

-

-

Prehybridization:

-

Incubate the slides in hybridization solution without the probe for at least 1 hour at the hybridization temperature (e.g., 65-72°C).[9]

-

-

Hybridization:

-

Denature the DIG-labeled probe by heating to 80°C for 5 minutes and then chilling on ice.

-

Apply the denatured probe in hybridization solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature.[10]

-

-

Stringency Washes:

-

Remove coverslips and perform a series of washes with increasing stringency (e.g., decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.

-

-

Immunological Detection:

-

Block non-specific antibody binding sites with a blocking solution.

-

Incubate with Anti-DIG-AP antibody diluted in blocking solution.

-

Wash to remove unbound antibody.

-

-

Color Development:

-

Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.[10]

-

Stop the reaction by washing with water.

-

-

Counterstaining and Mounting:

-

Counterstain with a suitable nuclear stain if desired.

-

Dehydrate and mount the slides for microscopy.

-

III. Northern Blotting with DIG-Labeled RNA Probes

This protocol outlines the detection of specific RNA molecules from a complex sample.

Materials:

-

Total RNA or mRNA sample

-

Denaturing agarose gel

-

Electrophoresis buffer (e.g., MOPS)

-

Nylon membrane

-

Transfer buffer (e.g., 20x SSC)

-

UV cross-linker

-

DIG Easy Hyb buffer

-

DIG-labeled RNA probe

-

Stringency wash buffers

-

Blocking solution

-

Anti-Digoxigenin-AP conjugate

-

Chemiluminescent substrate (e.g., CDP-Star)

Procedure:

-

RNA Electrophoresis:

-

Denature RNA samples and separate them by size on a denaturing agarose gel.[11]

-

-

Blotting:

-

Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.[12]

-

-

Cross-linking:

-

Fix the RNA to the membrane using a UV cross-linker.[12]

-

-

Prehybridization:

-

Incubate the membrane in DIG Easy Hyb buffer for at least 30 minutes at the hybridization temperature (e.g., 68°C).[12]

-

-

Hybridization:

-

Stringency Washes:

-

Perform a series of washes with low and high stringency buffers to remove unbound probe.[11]

-

-

Immunological Detection:

-

Block the membrane with blocking solution.

-

Incubate with Anti-DIG-AP conjugate.[11]

-

Wash the membrane to remove excess antibody.

-

-

Chemiluminescent Detection:

Visualizing the Process: Signaling Pathways and Workflows

To better understand the Digoxigenin system, the following diagrams illustrate the key processes.

Caption: General experimental workflow for hybridization assays using a DIG-labeled probe.

Caption: Signaling pathways for colorimetric and chemiluminescent detection of DIG.

Conclusion

The Digoxigenin system provides a powerful, sensitive, and safe method for the detection of nucleic acids in a variety of hybridization assays. Its high specificity minimizes background, while its versatility allows for both spatial and quantitative analysis. For researchers seeking reliable and reproducible results in applications ranging from in situ hybridization to Northern and Southern blotting, the DIG system offers a decisive advantage.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]